molecular formula C16H22N2O2S B5799240 N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B5799240
M. Wt: 306.4 g/mol
InChI Key: BZQRSYGIPSLMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as PDTC, is a novel compound that has been the subject of extensive research in recent years. PDTC is a thiol-containing compound that has been shown to possess antioxidant and anti-inflammatory properties. In

Mechanism of Action

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exerts its antioxidant and anti-inflammatory effects by inhibiting the activity of transcription factors, such as NF-κB and AP-1. These transcription factors are involved in the regulation of genes that are responsible for the production of pro-inflammatory cytokines and reactive oxygen species. By inhibiting the activity of these transcription factors, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to possess anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, it is important to note that N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can exhibit some variability in its effects, depending on the experimental conditions. Additionally, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be unstable in certain conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One area of interest is the development of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, and to identify any potential limitations or side effects associated with its use.
In conclusion, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a novel compound that has shown great promise for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, and to identify any potential limitations or side effects associated with its use.

Synthesis Methods

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be synthesized by reacting 2-phenylethylamine with 1,4-dichlorobutane in the presence of sodium hydride to obtain the intermediate product, N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. This intermediate product is then reacted with carbon disulfide to obtain N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.

Scientific Research Applications

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and diabetes.

properties

IUPAC Name

N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c21-15(17-9-6-14-4-2-1-3-5-14)18-10-7-16(8-11-18)19-12-13-20-16/h1-5H,6-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRSYGIPSLMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

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